molecular formula C15H12ClNO3S B2437930 (E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate CAS No. 1006003-19-5

(E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate

Cat. No.: B2437930
CAS No.: 1006003-19-5
M. Wt: 321.78
InChI Key: XQUAWZHXONOLSJ-VOTSOKGWSA-N
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Description

(E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a thiophene ring substituted with a carboxylate ester group and an acrylamide moiety bearing a 2-chlorophenyl group. The (E)-configuration indicates the trans arrangement of substituents around the double bond in the acrylamide group.

Properties

IUPAC Name

methyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S/c1-20-15(19)11-8-9-21-14(11)17-13(18)7-6-10-4-2-3-5-12(10)16/h2-9H,1H3,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUAWZHXONOLSJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate typically involves the following steps:

    Formation of the Acrylamide Intermediate: The acrylamide intermediate can be synthesized by reacting 2-chlorobenzaldehyde with an appropriate amine under basic conditions to form the corresponding imine, followed by reduction to yield the amine. This amine is then reacted with acryloyl chloride to form the acrylamide.

    Coupling with Thiophene Derivative: The acrylamide intermediate is then coupled with a thiophene-3-carboxylate ester under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide double bond can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

(E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceuticals and materials science. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in synthetic chemistry.

Synthesis Pathway

The synthesis typically involves:

  • Formation of acrylamide intermediates through reactions involving 2-chlorobenzaldehyde and amines.
  • Coupling with thiophene derivatives via palladium-catalyzed cross-coupling reactions.

This compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action often involves covalent bond formation with nucleophilic residues in proteins, which can inhibit enzyme activity or modulate receptor functions.

Antimicrobial Activity

A study highlighted its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Bacillus subtilis8 µg/mL

These results indicate its potential as an antimicrobial agent.

Pharmaceutical Applications

The compound's ability to interact with biological targets makes it a candidate for drug development. Its unique structural features may enhance binding affinity to specific proteins due to π-π stacking interactions and halogen bonding from the chlorine atom.

Case Studies

Research has demonstrated that thiophene derivatives can be modified to improve their pharmacological profiles. For instance, studies on similar compounds have shown promising results in inhibiting cancer cell proliferation and reducing inflammation markers.

Material Science

In addition to its biological applications, (E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate is explored for use in developing advanced materials due to its electronic properties and stability. Its incorporation into polymer matrices can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(2-bromophenyl)acrylamido)thiophene-3-carboxylate
  • Methyl 2-(3-(2-fluorophenyl)acrylamido)thiophene-3-carboxylate
  • Methyl 2-(3-(2-methylphenyl)acrylamido)thiophene-3-carboxylate

Uniqueness

(E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its analogs with different substituents.

Biological Activity

(E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxylate ester group and an acrylamide moiety that includes a 2-chlorophenyl group. The (E)-configuration indicates the trans arrangement of substituents around the double bond in the acrylamide group, which is crucial for its biological activity.

The mechanism of action involves:

  • Covalent Bond Formation : The acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, inhibiting enzyme activity or modulating receptor functions.
  • π-π Stacking Interactions : The thiophene ring can engage in π-π stacking interactions, enhancing binding affinity to target proteins, which may lead to increased biological efficacy.

Antimicrobial Activity

Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. (E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate has been tested against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Bacillus subtilis8 µg/mL

The compound showed varying degrees of activity against these strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

Recent investigations into the anticancer properties of thiophene derivatives have highlighted their ability to inhibit cancer cell proliferation. For instance, studies have reported that compounds similar to (E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cancer Cell Line IC50 Value
MCF-715 µM
HeLa20 µM

The mechanism behind this activity often involves the disruption of microtubule dynamics, which is critical for cell division .

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that (E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Offiong et al. evaluated various thiophene derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures to (E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate exhibited promising antibacterial activity, particularly against Gram-positive bacteria .
  • Anticancer Research : A research article focused on the synthesis and evaluation of acrylamide derivatives demonstrated that compounds related to (E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate significantly inhibited the growth of several cancer cell lines through apoptosis induction .

Q & A

Q. What are the common synthetic routes for (E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

Thiophene functionalization : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is modified via cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .

Knoevenagel condensation : The intermediate reacts with 2-chlorobenzaldehyde in toluene under reflux with catalytic piperidine and acetic acid to form the acrylamido-thiophene backbone. Reaction completion is monitored via TLC, and yields range from 72% to 94% after recrystallization .

Esterification : Methyl esterification is achieved using methanol under acidic or basic conditions, though solvent choice (e.g., DMF or THF) impacts yield .

Q. Key optimization factors :

  • Temperature : Reflux (~110°C) ensures sufficient energy for condensation.
  • Catalyst ratio : Piperidine:acetic acid (1:4 vol/vol) balances base and acid catalysis .
  • Solvent purity : Anhydrous toluene prevents side reactions.

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological workflow :

Spectroscopic analysis :

  • IR : Peaks at ~1660 cm⁻¹ (C=O acrylamide), ~1700 cm⁻¹ (ester C=O), and ~2200 cm⁻¹ (C≡N, if present) confirm functional groups .
  • ¹H NMR : Doublets (J = 15–16 Hz) for the acrylamide E-configuration protons at δ 6.8–7.5 ppm; aromatic protons (2-chlorophenyl) appear as multiplet signals .

Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight.

X-ray crystallography (if crystalline): Resolves spatial arrangement of the thiophene ring and substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across substituent variations?

Case study : Anti-inflammatory activity varies with substituent position (e.g., 2-chloro vs. 4-chloro phenyl).

  • Hypothesis testing :
    • Docking simulations : Compare binding affinity to COX-2 or NF-κB targets.
    • SAR analysis : Correlate substituent electronegativity (Cl) with hydrogen-bonding potential to active sites .
  • Experimental validation :
    • In vivo assays : Measure edema reduction in carrageenan-induced rat models for anti-inflammatory activity .
    • Cellular uptake studies : Track intracellular accumulation via HPLC-MS to rule out bioavailability discrepancies .

Q. How does the thiophene-acrylamide conformation influence electronic properties in material science applications?

Methodology :

DFT calculations : Analyze HOMO-LUMO gaps to predict conductivity. The thiophene ring’s π-conjugation with the acrylamide group reduces bandgap, enhancing charge transfer .

Cyclic voltammetry : Measure oxidation/reduction potentials in acetonitrile. Peaks at +1.2–1.5 V (vs. Ag/AgCl) indicate stable radical formation .

XRD : Confirm planar conformation for optimal π-stacking in thin-film devices .

Q. What analytical approaches address challenges in quantifying degradation products under physiological conditions?

Protocol :

Simulated hydrolysis : Incubate the compound in PBS (pH 7.4, 37°C) and analyze via:

  • HPLC-DAD : Monitor ester hydrolysis (retention time shift) and acrylamide stability .
  • LC-MS/MS : Identify chlorophenyl metabolites (m/z 140–160) .

Stability optimization :

  • pH adjustment : Buffers (pH 5–6) slow ester hydrolysis.
  • Lyophilization : Improves shelf life by reducing aqueous degradation .

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